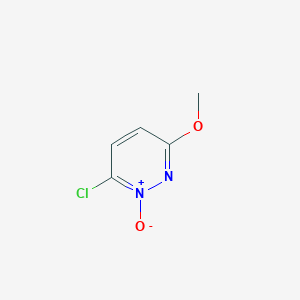
(S)-4-N-Trityl-2-methyl-piperazine
Descripción general
Descripción
(S)-4-N-Trityl-2-methyl-piperazine, also referred to as (S)-4-NTP, is an organic compound that has seen increasing use in the field of scientific research. It is an important synthetic intermediate in the synthesis of many different drugs and pharmaceuticals, and is also used as a building block for a wide range of chemical compounds. In addition, (S)-4-NTP has been found to have a number of biochemical and physiological effects, making it an important tool for studying the effects of certain compounds on the body.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Piperazine derivatives exhibit a wide range of biological activities, making them significant in the development of new therapeutic agents. These compounds have been explored for their potential in treating various conditions, including but not limited to psychiatric disorders, cancer, and infectious diseases.
Neurological Disorders : Research indicates the exploration of piperazine derivatives as adenosine A2a receptor antagonists, demonstrating potential applications in the treatment of Parkinson's disease and other neurological disorders due to their ability to modulate neurotransmitter activity (C. Vu et al., 2004).
Anticancer Properties : Certain piperazine derivatives have been evaluated for their antitumor activities, offering insights into their potential as therapeutic agents against cancer cells. For example, compounds have shown promise in inhibiting growth and proliferation of breast cancer cells, highlighting the therapeutic relevance of piperazine-based structures in oncology (L. Yurttaş et al., 2014).
Antimicrobial Activities : Piperazine derivatives have been synthesized and tested for their antimicrobial efficacy, showing good to moderate activities against various microorganisms. This underscores their potential in addressing antibiotic resistance and developing new antimicrobial agents (H. Bektaş et al., 2007).
Material Science Applications
Piperazine compounds have also been explored for their applications in material sciences, particularly in the development of flame retardants for textiles. Research on piperazine-phosphonates derivatives demonstrates their potential in enhancing the flame resistance of cotton fabrics, indicating the role of piperazine derivatives in improving material safety and durability (Thach-Mien D. Nguyen et al., 2014).
Environmental Studies
In environmental sciences, piperazine derivatives have been investigated for their role in carbon dioxide capture technologies. The resistance of concentrated aqueous piperazine solutions to thermal degradation and oxidation makes them promising solvents for CO2 capture by absorption/stripping processes, contributing to efforts in greenhouse gas reduction and climate change mitigation (S. Freeman et al., 2010).
Propiedades
IUPAC Name |
(3S)-3-methyl-1-tritylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2/c1-20-19-26(18-17-25-20)24(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,20,25H,17-19H2,1H3/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUQPZHRDKLOPX-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428250 | |
| Record name | (S)-4-N-Trityl-2-methyl-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-N-Trityl-2-methyl-piperazine | |
CAS RN |
625843-74-5 | |
| Record name | (S)-4-N-Trityl-2-methyl-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 625843-74-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(1Z,5Z)-Cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate](/img/structure/B1588618.png)




![Bicyclo[3.1.1]heptane, 2-[(chlorodimethylsilyl)methyl]-6,6-dimethyl-](/img/structure/B1588630.png)
